molecular formula C13H9AsBr2N2O4 B14727014 Bis(4-bromo-3-nitrophenyl)(methyl)arsane CAS No. 5449-91-2

Bis(4-bromo-3-nitrophenyl)(methyl)arsane

Cat. No.: B14727014
CAS No.: 5449-91-2
M. Wt: 491.95 g/mol
InChI Key: SWGYPHHJJJFLNL-UHFFFAOYSA-N
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Description

Bis(4-bromo-3-nitrophenyl)(methyl)arsane is an organoarsenic compound characterized by a central arsenic atom bonded to two 4-bromo-3-nitrophenyl groups and one methyl group. Its molecular formula is C₁₃H₁₀AsBr₂N₂O₄, with a molecular weight of 515.95 g/mol.

Properties

CAS No.

5449-91-2

Molecular Formula

C13H9AsBr2N2O4

Molecular Weight

491.95 g/mol

IUPAC Name

bis(4-bromo-3-nitrophenyl)-methylarsane

InChI

InChI=1S/C13H9AsBr2N2O4/c1-14(8-2-4-10(15)12(6-8)17(19)20)9-3-5-11(16)13(7-9)18(21)22/h2-7H,1H3

InChI Key

SWGYPHHJJJFLNL-UHFFFAOYSA-N

Canonical SMILES

C[As](C1=CC(=C(C=C1)Br)[N+](=O)[O-])C2=CC(=C(C=C2)Br)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(4-bromo-3-nitrophenyl)(methyl)arsane typically involves the reaction of 4-bromo-3-nitroaniline with methylarsenic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Bis(4-bromo-3-nitrophenyl)(methyl)arsane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products

    Oxidation: Arsenic oxides and corresponding nitro derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Compounds with substituted functional groups replacing the bromine atoms.

Scientific Research Applications

Bis(4-bromo-3-nitrophenyl)(methyl)arsane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of bis(4-bromo-3-nitrophenyl)(methyl)arsane involves its interaction with molecular targets, such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s key structural features include:

  • Arsenic center : Compared to carbon or lead in analogous structures, arsenic introduces distinct toxicological and coordination properties.
  • 4-Bromo-3-nitrophenyl groups : These substituents are critical for electronic and steric effects.
Table 1: Structural Comparison with Similar Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Central Atom
Bis(4-bromo-3-nitrophenyl)(methyl)arsane C₁₃H₁₀AsBr₂N₂O₄ 515.95 4-Br, 3-NO₂, CH₃ As
1,3-Bis(4-bromophenyl)-2-propanone C₁₅H₁₂Br₂O 368.07 4-Br (no nitro group) C (ketone)
Ethyl 2-(4-bromo-3-nitrophenyl)acetate C₁₀H₁₀BrNO₄ 288.09 4-Br, 3-NO₂ (ester functional) C (ester)
[Diphenylarsinothioylsulfanyl(diphenyl)plumbyl] sulfanyl-diphenyl-sulfanylidene-λ⁵-arsane C₃₆H₃₀As₂PbS₄ ~1,100 Multiple phenyl and sulfur groups As, Pb

Key Observations :

  • Electron-withdrawing groups: The nitro group in this compound enhances electrophilic reactivity compared to non-nitrated analogs like 1,3-Bis(4-bromophenyl)-2-propanone .
  • Central atom : Arsenic’s lower electronegativity compared to carbon or lead increases susceptibility to nucleophilic attack, while lead-containing analogs (e.g., ) exhibit higher molecular weights and environmental persistence .

Spectroscopic and Physical Properties

Table 2: Comparative Spectral and Physical Data
Property This compound Ethyl 2-(4-bromo-3-nitrophenyl)acetate 1,3-Bis(4-bromophenyl)-2-propanone
UV-Vis Absorption ~300 nm (nitro group π→π*) ~280 nm (ester conjugation) ~260 nm (aryl Br)
¹H-NMR (ppm) δ 2.5 (CH₃-As), δ 7.5–8.5 (aryl H) δ 1.3 (CH₃), δ 4.2 (CH₂COO) δ 3.9 (CH₂), δ 7.4 (aryl H)
Melting Point Estimated >150°C (high polarity) 85–90°C 120–125°C
Solubility Low in water; soluble in DMSO Soluble in chloroform, acetone Soluble in THF, dichloromethane

Notes:

  • Spectral data for the target compound is inferred from nitro- and bromo-substituted analogs (e.g., Ethyl 2-(4-bromo-3-nitrophenyl)acetate in ) .
  • The methyl group on arsenic likely reduces symmetry, broadening NMR signals compared to carbon-centered analogs .

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